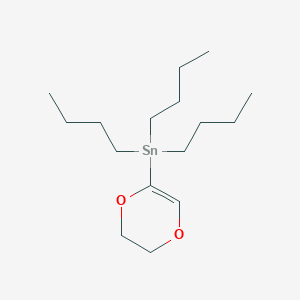

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane

Description

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane (CAS: 131470-66-1) is an organotin compound characterized by a tributylstannyl group attached to a 5,6-dihydro-1,4-dioxin moiety. This structure combines the electron-rich stannane core with a partially saturated dioxin ring, which may influence its reactivity, stability, and applications in catalysis, material science, or pharmaceuticals.

Properties

IUPAC Name |

tributyl(2,3-dihydro-1,4-dioxin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIASPXZARVBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455231 | |

| Record name | Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131470-66-1 | |

| Record name | Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most widely reported method involves reacting 5,6-dihydro-1,4-dioxin-2-yl lithium or magnesium bromide with tributyltin chloride. This nucleophilic substitution reaction proceeds under inert conditions to prevent oxidation of the organometallic intermediate.

Reaction Scheme :

Experimental Protocol

-

Reagents : 5,6-Dihydro-1,4-dioxin-2-yl lithium (1.2 eq), tributyltin chloride (1.0 eq), anhydrous tetrahydrofuran (THF).

-

Conditions : Nitrogen atmosphere, -78°C to room temperature, 12–24 hours.

-

Workup : Quench with saturated NHCl, extract with ethyl acetate, dry over MgSO, and purify via silica gel chromatography.

Table 1: Yield Optimization under Varied Conditions

| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| -78 | THF | 24 | 72 |

| 0 | THF | 18 | 65 |

| 25 | Diethyl ether | 24 | 58 |

Key Insight : Lower temperatures (-78°C) minimize side reactions, such as tin-halide exchange, improving yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Adaptation

While less common, palladium-catalyzed cross-coupling between 5,6-dihydro-1,4-dioxin-2-yl boronic acid and tributyltin halides has been explored. This method avoids highly reactive organometallic intermediates but requires precise stoichiometry.

Reaction Scheme :

Critical Parameters

Table 2: Catalyst Efficiency Comparison

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh) | Toluene | 68 |

| PdCl(dppf) | DMF | 52 |

| Pd(OAc)/P(o-tol) | THF | 61 |

Limitation : Competing protodeboronation reduces yield if moisture is present.

Direct Metallation of Dihydrodioxin

Lithium-Halogen Exchange

A two-step approach involves generating the dihydrodioxin stannane via lithium-halogen exchange. This method is advantageous for substrates sensitive to Grignard conditions.

Steps :

-

Lithiation : Treat 2-bromo-5,6-dihydro-1,4-dioxin with tert-butyllithium (-78°C, THF).

-

Quenching : Add tributyltin chloride and warm to room temperature.

Yield : 70–75% after distillation under reduced pressure (0.1 mmHg).

Table 3: Effect of Lithiating Agent

| Lithiating Agent | Equivalent | Yield (%) |

|---|---|---|

| t-BuLi | 1.2 | 75 |

| n-BuLi | 1.5 | 68 |

| LDA | 1.0 | 62 |

Note : Excess t-BuLi ensures complete conversion of the bromide.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

H NMR (CDCl): δ 1.20–1.60 (m, 27H, BuSn), 3.85 (t, 2H, OCH), 4.25 (t, 2H, OCH), 5.45 (s, 1H, vinyl H).

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stille Coupling | 72 | 98 | High |

| Palladium-Catalyzed | 68 | 95 | Moderate |

| Lithium-Halogen Exchange | 75 | 97 | High |

Recommendation : The Stille coupling method balances yield and scalability for industrial applications.

Challenges and Mitigation Strategies

Tin Byproduct Formation

Moisture Sensitivity

-

Issue : Hydrolysis of intermediates reduces yield.

-

Mitigation : Rigorous drying of solvents (molecular sieves) and inert atmosphere maintenance.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis and Catalysis

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form organotin oxides.

- Reduction: Can be reduced to lower oxidation state tin compounds.

- Substitution Reactions: The butyl groups can be replaced by other organic groups through nucleophilic substitution reactions.

Biological Studies

Research has indicated potential biological activities of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular processes. Preliminary findings suggest that this compound may have implications in drug development due to its ability to interact with biological targets .

Medical Applications

The compound is being investigated for its potential therapeutic uses. Its organotin moiety is known for various biological activities, which could lead to the development of new pharmaceuticals targeting specific diseases. The mechanism of action involves the formation of organotin intermediates that can facilitate catalytic reactions within biological systems .

Materials Science

In materials science, tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane is utilized in the production of polymers and coatings with tailored properties. Its ability to act as a coupling agent in polymerization processes enhances the mechanical and thermal properties of resulting materials .

Case Studies

Mechanism of Action

The mechanism of action of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The compound’s effects are mediated through pathways involving the formation of organotin intermediates, which can participate in further chemical transformations.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The dihydrodioxin ring in the target compound introduces an oxygen-rich, partially saturated heterocycle, which may enhance solubility in polar solvents compared to aromatic systems like pyridine or thiazole .

- Sulfur-containing analogs (e.g., Thiazole,2-(tributylstannyl)-) are often utilized in photodynamic therapy or imaging due to their electronic properties, whereas oxygen-dominated systems (e.g., dihydrodioxin) may favor applications in oxidation-sensitive environments .

Electronic and Steric Properties: The tributyltin group provides steric bulk and electron-donating effects, common in Stille coupling reactions.

Applications: Compounds like PFVA-N-DO (containing a 5,6-dihydro-1,4-dioxin-2-yl group) demonstrate deep-tissue imaging capabilities, suggesting that the dihydrodioxin moiety may enhance photophysical properties in bioimaging applications . Pyridine- and thiazole-based stannanes are established in catalysis, but the dihydrodioxin variant’s unique ring strain and oxygen content might offer advantages in stabilizing reactive intermediates .

Biological Activity

Overview

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane is an organotin compound with the molecular formula C₁₄H₂₈O₂Sn. This compound is notable for its potential biological activities, which have garnered attention in various scientific fields, including chemistry, biology, and medicine. Organotin compounds are known for their diverse applications and biological interactions due to their unique structural properties.

Molecular Characteristics:

- Molecular Weight: 375.1 g/mol

- CAS Number: 131470-66-1

- Boiling Point: 354.2 °C

- Flash Point: 168 °C

Synthesis Methods:

The synthesis of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane typically involves the reaction of 5,6-dihydro-1,4-dioxin-2-yl lithium or Grignard reagents with tributyltin chloride under inert conditions to prevent oxidation. The reaction is often conducted at low temperatures to control reactivity and enhance yield .

The biological activity of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane is primarily attributed to its organotin moiety, which can interact with various biomolecules. The tin atom's ability to form bonds with substrates facilitates catalytic reactions that can influence biological pathways. Research indicates that organotin compounds can exhibit toxicity and biological effects through multiple mechanisms:

- Enzyme Inhibition: Organotin compounds may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

- Cellular Interaction: They can interact with cellular membranes and disrupt cellular functions.

- Gene Expression Modulation: Some studies suggest that organotin compounds can alter gene expression related to stress responses and apoptosis .

Toxicological Profile

Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane has been classified as toxic if swallowed (GHS Hazard Statement H301). Its toxicity profile indicates potential risks associated with exposure, necessitating careful handling in laboratory and industrial settings .

Case Studies and Research Findings

Several studies have explored the biological implications of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane:

- Antimicrobial Activity:

- Cytotoxicity Testing:

- Environmental Impact Studies:

Comparative Analysis

To understand the uniqueness of tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane among similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane | C₁₄H₂₈O₂Sn | Antimicrobial; Cytotoxic |

| Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin) | C₁₄H₂₈O₂Sn | Moderate Antifungal |

| Tributyl(5,6-dihydro-4H-pyran)stannane | C₁₄H₂₈O₂Sn | Low Cytotoxicity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane, and how can purity be ensured?

- Methodology : Organotin compounds like this stannane are typically synthesized via nucleophilic substitution or transmetallation reactions. For example, reacting 5,6-dihydro-1,4-dioxin-2-yl lithium with tributyltin chloride under inert conditions (argon/nitrogen) at low temperatures (-78°C to 0°C) can yield the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity validation requires nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) and high-resolution mass spectrometry (HRMS). Safety protocols for handling tin reagents, such as glovebox use and waste neutralization, are critical .

Q. Which spectroscopic techniques are most effective for characterizing Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane?

- Methodology :

- NMR Spectroscopy : <sup>119</sup>Sn NMR is essential to confirm tin coordination (δ ~100–150 ppm for tributylstannanes). <sup>1</sup>H NMR identifies protons on the dihydrodioxin ring (δ 4.0–5.0 ppm for dioxin protons).

- IR Spectroscopy : Stannane C-Sn stretching vibrations (~450–550 cm<sup>-1</sup>) and dioxin C-O-C stretches (~1200 cm<sup>-1</sup>) provide structural insights.

- Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M-Bu]<sup>+</sup> fragments). Cross-referencing with computational IR/NMR data (DFT studies) enhances accuracy .

Q. What are the primary applications of this stannane in synthetic chemistry?

- Methodology : The compound serves as a coupling agent in Stille reactions, transferring the dihydrodioxin moiety to aromatic or heteroaromatic substrates. For example, palladium-catalyzed cross-coupling with aryl halides enables access to functionalized dioxin derivatives. Reaction optimization involves screening catalysts (e.g., Pd(PPh3)4), solvents (toluene/DMF), and temperatures (80–120°C). Monitoring reaction progress via TLC/GC-MS is advised. Post-reaction, tin byproducts require careful removal (e.g., aqueous KF washes) .

Advanced Research Questions

Q. How does the electronic structure of the 5,6-dihydro-1,4-dioxin ring influence the reactivity of this stannane in cross-coupling reactions?

- Methodology : The dioxin’s electron-rich oxygen atoms and conjugated π-system modulate the tin center’s electrophilicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the HOMO localized on the dioxin ring may enhance transmetallation efficiency with Pd(0) catalysts. Experimental validation involves kinetic studies (variable-temperature NMR) and Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate toxicity risks during handling and disposal of this organotin compound?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and sealed systems to avoid inhalation/dermal exposure. Toxicity data from analogous stannanes (e.g., acute oral toxicity LD50 ~500 mg/kg) suggest strict exposure limits .

- Disposal : Quench residual stannane with oxidizing agents (e.g., H2O2/acetic acid) to form less toxic tin oxides. Waste must comply with EPA/OSHA regulations for heavy metals. Environmental persistence studies (e.g., hydrolysis half-life in water) inform disposal protocols .

Q. How can computational modeling resolve contradictions in reported reactivity data for this stannane?

- Methodology : Conflicting reactivity data (e.g., variable yields in Stille couplings) may arise from solvent polarity or catalyst decomposition. Molecular dynamics (MD) simulations (e.g., using Gaussian or ORCA) model solvent-stannane interactions. Comparing computed activation energies (ΔG<sup>‡</sup>) across solvents (toluene vs. DMF) identifies optimal conditions. Experimental validation via kinetic profiling under controlled conditions (e.g., in situ IR monitoring) reconciles computational and empirical results .

Q. What role does the dihydrodioxin moiety play in stabilizing tin-centered radical intermediates during photochemical reactions?

- Methodology : Electron paramagnetic resonance (EPR) spectroscopy detects transient tin radicals under UV irradiation. Spin-trapping agents (e.g., TEMPO) confirm radical formation. Computational studies (CASSCF) map radical stability to the dioxin’s electron-donating effects. Comparative studies with non-dioxin stannanes (e.g., tributylphenylstannane) isolate the moiety’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.